molecular formula C4H7N3O B12348311 Ethylsydnonimine

Ethylsydnonimine

Cat. No.: B12348311
M. Wt: 113.12 g/mol
InChI Key: NCIGWPHMDJUFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylsydnonimine can be synthesized through the nitrosation of 3-aryl substituted glycinonitriles under microwave irradiation in the presence of dry hydrogen chloride gas . This method represents an eco-friendly alternative to traditional synthesis techniques. The structures of the synthesized sydnonimines are typically confirmed using infrared spectroscopy and nuclear magnetic resonance spectroscopy .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable and efficient synthetic routes that minimize environmental impact. Techniques such as microwave-assisted synthesis and the use of green chemistry principles are often employed to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions: Ethylsydnonimine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Ethylsydnonimine is unique due to its ability to undergo SPSIC reactions, which are not commonly observed in other similar compounds. This unique reactivity makes it a valuable tool in bioorthogonal chemistry and drug delivery applications .

Properties

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

3-ethyl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine

InChI

InChI=1S/C4H7N3O/c1-2-7-3-4(5)8-6-7/h3,5H,2H2,1H3

InChI Key

NCIGWPHMDJUFHR-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CC(=N)O[N-]1

Origin of Product

United States

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